molecular formula CCl2S2 B14471260 Chlorothioformylsulfenylchloride CAS No. 72087-91-3

Chlorothioformylsulfenylchloride

Cat. No.: B14471260
CAS No.: 72087-91-3
M. Wt: 147.0 g/mol
InChI Key: COAQRZPGAKEOHU-UHFFFAOYSA-N
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Description

Chlorothioformylsulfenylchloride (ClC(=S)SCl) is a sulfur-containing organochlorine compound characterized by its dual functional groups: a thiocarbonyl (C=S) and a sulfenyl chloride (SCl) moiety. This structure confers high reactivity, making it valuable in organic synthesis, particularly in the preparation of sulfur-based polymers, agrochemicals, and intermediates for pharmaceuticals. Its molecular formula is CCl₂S₂, with a molecular weight of 167.06 g/mol. The compound is typically a volatile, light-sensitive liquid with a pungent odor, requiring stringent handling protocols due to its corrosive and toxic nature .

Properties

CAS No.

72087-91-3

Molecular Formula

CCl2S2

Molecular Weight

147.0 g/mol

IUPAC Name

chloro chloromethanedithioate

InChI

InChI=1S/CCl2S2/c2-1(4)5-3

InChI Key

COAQRZPGAKEOHU-UHFFFAOYSA-N

Canonical SMILES

C(=S)(SCl)Cl

Origin of Product

United States

Preparation Methods

Chlorothioformylsulfenylchloride can be synthesized through several methods:

Chemical Reactions Analysis

Chlorothioformylsulfenylchloride undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of chlorothioformylsulfenylchloride involves its reactivity as a sulfenyl chloride. It acts as a source of RS+ ions, which can participate in various chemical reactions, including the formation of RS-N and RS-O bonds . The molecular targets and pathways involved depend on the specific reactions it undergoes, such as addition to alkenes or oxidation to sulfinyl chlorides.

Comparison with Similar Compounds

Chloromethyl Chlorosulfate (CAS 49715-04-0)

  • Structure : ClSO₂OCH₂Cl
  • Molecular Formula : CCl₂O₃S
  • Uses : Primarily an intermediate in chemical manufacturing, utilized under controlled conditions for sulfonation and esterification reactions .
  • Reactivity : Less reactive toward nucleophiles compared to Chlorothioformylsulfenylchloride due to the absence of a thiocarbonyl group. Its stability allows for use in controlled industrial processes.
  • Hazards : Corrosive and toxic, but less volatile than this compound.

Sulfuryl Chloride (SO₂Cl₂)

  • Structure : O=S(=O)Cl₂
  • Molecular Formula : Cl₂O₂S
  • Uses : Widely employed as a chlorinating and sulfonating agent in organic synthesis. Unlike this compound, it lacks sulfur-sulfur bonds but shares high reactivity with nucleophiles .
  • Reactivity : Reacts violently with water, releasing HCl and SO₂. This compound, while also moisture-sensitive, forms thioacids upon hydrolysis.
  • Safety : Both compounds require similar storage conditions (anhydrous, inert atmosphere), but Sulfuryl Chloride’s lower volatility reduces acute inhalation risks.

(3-Chlorophenyl)methanesulfonyl Chloride

  • Structure : ClC₆H₄CH₂SO₂Cl
  • Molecular Formula : C₇H₆Cl₂O₂S
  • Uses : A sulfonyl chloride derivative used in peptide synthesis and as a precursor for sulfonamides. Unlike this compound, its aromatic substituent stabilizes the molecule, reducing electrophilicity .
  • Reactivity : Reacts selectively with amines and alcohols, whereas this compound exhibits broader reactivity, including cycloadditions and thiolation reactions.

Comparative Data Table

Compound Molecular Formula CAS No. Key Functional Groups Primary Applications Reactivity Profile
This compound CCl₂S₂ N/A Thiocarbonyl, Sulfenyl Chloride Polymer synthesis, agrochemicals High (nucleophilic substitution, cycloadditions)
Chloromethyl Chlorosulfate CCl₂O₃S 49715-04-0 Sulfate Ester Industrial intermediates Moderate (esterification)
Sulfuryl Chloride Cl₂O₂S 7791-25-5 Sulfonyl Chloride Chlorination, sulfonation High (hydrolysis, exothermic)
(3-Chlorophenyl)methanesulfonyl Chloride C₇H₆Cl₂O₂S N/A Aromatic Sulfonyl Chloride Pharmaceutical intermediates Selective (amine coupling)

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